molecular formula C16H13F2N5O B2774102 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921142-84-9

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2774102
CAS No.: 921142-84-9
M. Wt: 329.311
InChI Key: UEKJGPPSBQLDLU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-fluorobenzyl azide with sodium azide in the presence of a copper catalyst.

    Acylation Reaction: The tetrazole intermediate is then acylated with 2-(4-fluorophenyl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms and the tetrazole ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the specific positioning of fluorine atoms and the tetrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-12-6-4-11(5-7-12)8-16(24)19-10-15-20-21-22-23(15)14-3-1-2-13(18)9-14/h1-7,9H,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKJGPPSBQLDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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